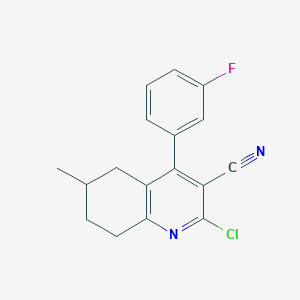
(1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, a vinyl group, and a methanesulfonate ester, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate typically involves multiple steps, including the formation of the quinoline core, the introduction of the vinyl group, and the final esterification with methanesulfonic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
化学反応の分析
Types of Reactions
(1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methanesulfonate ester can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, ethyl-substituted compounds, and various nucleophilic substitution products, each with distinct chemical and physical properties.
科学的研究の応用
(1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, such as chloroquine and quinine, which share the quinoline core structure but differ in their substituents and overall molecular architecture.
Uniqueness
The uniqueness of (1S)-1-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)propan-2-yl)phenyl)propyl methanesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
162489-71-6 |
|---|---|
分子式 |
C35H38ClNO5S |
分子量 |
620.2 g/mol |
IUPAC名 |
[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-(oxan-2-yloxy)propan-2-yl]phenyl]propyl] methanesulfonate |
InChI |
InChI=1S/C35H38ClNO5S/c1-35(2,41-34-13-6-7-22-40-34)31-12-5-4-10-26(31)17-21-33(42-43(3,38)39)28-11-8-9-25(23-28)14-19-30-20-16-27-15-18-29(36)24-32(27)37-30/h4-5,8-12,14-16,18-20,23-24,33-34H,6-7,13,17,21-22H2,1-3H3/b19-14+/t33-,34?/m0/s1 |
InChIキー |
MBJMLEKKUBQGEQ-LOMBBLELSA-N |
異性体SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)OC5CCCCO5 |
正規SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)OS(=O)(=O)C)OC5CCCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


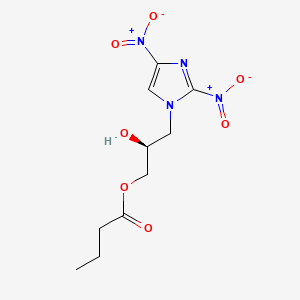

![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
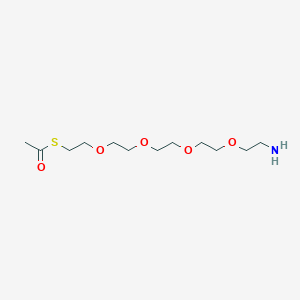
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
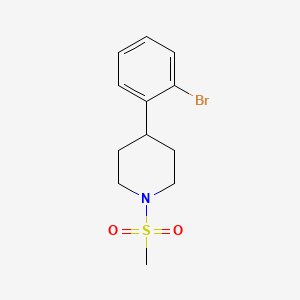
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
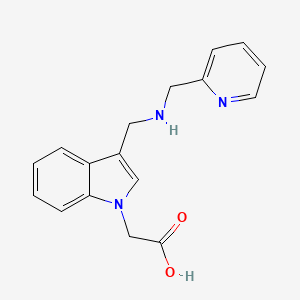


![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
